(1R,2S,5S)-N-Benzyl-5-propan-2-ylbicyclo[3.1.0]hexan-2-amine
Description
“(1R,2S,5S)-N-Benzyl-5-propan-2-ylbicyclo[3.1.0]hexan-2-amine” is a bicyclic amine derivative characterized by a rigid bicyclo[3.1.0]hexane core. The compound features stereochemical complexity with (1R,2S,5S) configuration, an N-benzyl substituent, and a 5-propan-2-yl (isopropyl) group.
Properties
IUPAC Name |
(1R,2S,5S)-N-benzyl-5-propan-2-ylbicyclo[3.1.0]hexan-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N/c1-12(2)16-9-8-15(14(16)10-16)17-11-13-6-4-3-5-7-13/h3-7,12,14-15,17H,8-11H2,1-2H3/t14-,15-,16-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCAZSPRSSMFKII-JYJNAYRXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C12CCC(C1C2)NCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@]12CC[C@@H]([C@@H]1C2)NCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2S,5S)-N-Benzyl-5-propan-2-ylbicyclo[3.1.0]hexan-2-amine typically involves the following steps:
Formation of the bicyclo[3.1.0]hexane core: This can be achieved through a [2+2] cycloaddition reaction, where suitable precursors undergo photochemical or thermal conditions to form the bicyclic structure.
Introduction of the benzyl group: The benzyl group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the bicyclic amine under basic conditions.
Addition of the propan-2-yl group: This step involves the alkylation of the bicyclic amine with a suitable alkylating agent, such as isopropyl bromide, under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the amine group is oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert the imine or nitrile derivatives back to the amine.
Substitution: The benzyl and propan-2-yl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Major Products Formed:
Oxidation products: Imines, nitriles.
Reduction products: Primary and secondary amines.
Substitution products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(1R,2S,5S)-N-Benzyl-5-propan-2-ylbicyclo[3.1.0]hexan-2-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of (1R,2S,5S)-N-Benzyl-5-propan-2-ylbicyclo[3.1.0]hexan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets through non-covalent interactions, such as hydrogen bonding, hydrophobic interactions, and van der Waals forces . This binding can modulate the activity of the target, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues and their distinguishing features:
Key Comparison Points
Stereochemical Influence: The (1R,2S,5S) configuration of the target compound contrasts with analogues like (1R,2R,3S,5S)-5-isopropyl-2-methylbicyclo[3.1.0]hexan-3-amine, where stereochemistry significantly impacts logP (predicted 3.0 vs. 2.5) and receptor binding . 2D-NOESY studies on thiophene-substituted bicyclo[3.1.0]hexanes (e.g., 6a and 6b in ) highlight how stereochemistry dictates spatial interactions, which may influence bioavailability .
Substituent Effects: N-Benzyl vs. Isopropyl vs. Methyl: The 5-propan-2-yl group increases steric bulk compared to simpler methyl substituents, likely affecting metabolic stability and binding pocket compatibility .
Physicochemical Properties :
- The target compound’s predicted density (~0.94 g/cm³) and boiling point (~190°C) align closely with (1R,2R,3S,5S)-5-isopropyl-2-methylbicyclo[3.1.0]hexan-3-amine, suggesting similar volatility and solubility profiles .
- In contrast, oxazole-substituted analogues (e.g., 8VP101) exhibit lower yields (59%) and distinct NMR shifts due to electron-withdrawing oxazole groups .
Synthetic Accessibility :
- The target compound’s synthesis likely parallels methods for rac-(1R,2S,5S)-5-(propan-2-yl)bicyclo[3.1.0]hexan-2-amine hydrochloride, involving amine alkylation or reductive amination .
- Halogenated intermediates (e.g., propynyl bromide in 8VP192 synthesis) are critical for introducing propargyl groups but require stringent reaction conditions .
Biological Activity
(1R,2S,5S)-N-Benzyl-5-propan-2-ylbicyclo[3.1.0]hexan-2-amine is a bicyclic amine compound with a unique structural framework characterized by a bicyclo[3.1.0]hexane core, substituted with a benzyl group and a propan-2-yl group. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
- Molecular Formula : C₁₆H₂₃N
- Molecular Weight : 229.36 g/mol
- CAS Number : 2378490-51-6
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₃N |
| Molecular Weight | 229.36 g/mol |
| CAS Number | 2378490-51-6 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including various receptors and enzymes. The compound is believed to engage in non-covalent interactions such as hydrogen bonding and hydrophobic interactions, facilitating its pharmacological effects.
Antiproliferative Effects
Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. It induces apoptosis through mechanisms involving:
- Activation of caspases
- Modulation of cyclin-dependent kinases
- Inhibition of angiogenesis by reducing Vascular Endothelial Growth Factor (VEGF) levels .
Anti-inflammatory Properties
The compound has shown potential as an anti-inflammatory agent by modulating key signaling pathways:
Study 1: Anticancer Activity
In vitro studies demonstrated that this compound significantly inhibited the growth of melanoma cell lines. The mechanism involved the induction of cell cycle arrest at the G0/G1 phase and increased apoptotic markers such as cleaved PARP and caspase activation.
Study 2: Anti-inflammatory Effects
A study focused on the compound's anti-inflammatory properties revealed its effectiveness in reducing inflammation in animal models. The results showed decreased levels of inflammatory markers in serum after administration, indicating its potential for treating inflammatory diseases .
Pharmacokinetics and Toxicology
Preliminary ADME-Tox studies suggest that this compound possesses favorable pharmacokinetic properties:
- Good permeability in membrane assays.
- Moderate metabolic stability.
No significant hepatotoxicity was observed in HepG2 cells at concentrations up to 10 μM.
Q & A
Q. What are the common synthetic routes for (1R,2S,5S)-N-Benzyl-5-propan-2-ylbicyclo[3.1.0]hexan-2-amine?
Synthesis typically involves cyclization of precursors with functional groups arranged to form the bicyclic core. For example, cyclopropanation via lactone intermediates (as seen in aminocyclopropanecarboxylate synthesis) can establish the bicyclo[3.1.0]hexane scaffold. Strong acids/bases (e.g., H₂SO₄ or NaOMe) are used to drive cyclization, while benzyl and propan-2-yl groups are introduced via alkylation or reductive amination . Stereochemical control is achieved using chiral auxiliaries or enantioselective catalysis .
Q. How is the stereochemistry of the compound confirmed experimentally?
2D-NOESY NMR is critical for spatial analysis, correlating protons across the bicyclic structure and substituents (e.g., benzyl and propan-2-yl groups). X-ray crystallography provides definitive proof of absolute configuration, while chiral HPLC or polarimetry evaluates enantiomeric excess .
Q. What analytical techniques are recommended for characterizing this compound?
Q. What are the solubility properties of this compound, and how do they affect reaction conditions?
The hydrophobic bicyclic core and benzyl group limit solubility in polar solvents. Reactions often use dichloromethane, THF, or toluene. Protic solvents (e.g., MeOH) may enhance solubility via H-bonding with the amine but could interfere with acid/base reactions .
Advanced Questions
Q. What challenges arise in achieving enantiomeric purity during synthesis, and how are they addressed?
Racemization at the amine center is common under acidic/basic conditions. Strategies include:
Q. How does the bicyclic structure influence the compound's reactivity in further derivatization?
The fused cyclopropane ring introduces strain, enhancing reactivity in ring-opening reactions (e.g., with electrophiles). Steric hindrance from the propan-2-yl group limits nucleophilic attack at the bridgehead, directing functionalization to the benzylamine moiety. Computational studies (DFT) predict regioselectivity in substitution reactions .
Q. Are there known biological activities associated with this bicyclic amine scaffold?
Analogous 3-azabicyclo[3.1.0]hexane derivatives show protease inhibitory activity (e.g., SARS-CoV-2 Mpro inhibitors). The rigid scaffold mimics peptide β-turns, enabling binding to enzymatic active sites. Structure-activity relationship (SAR) studies highlight the benzyl group's role in enhancing lipophilicity and target affinity .
Q. How can contradictory data in reaction yields be analyzed and resolved?
Contradictions often stem from:
- Impure Intermediates : Use HPLC-MS to track byproducts.
- Stereochemical Drift : Monitor enantiomeric excess via chiral HPLC at each step.
- Solvent Effects : Screen solvents (e.g., DMF vs. THF) to optimize transition-state stabilization .
Q. What computational methods support the design of derivatives based on this core structure?
Q. What strategies mitigate steric hindrance during N-functionalization of the benzylamine group?
- Microwave-Assisted Synthesis : Enhances reaction rates under high-temperature conditions.
- Bulky Leaving Groups : Use tert-butyloxycarbonyl (Boc) to temporarily protect the amine, enabling selective alkylation .
Data Contradictions and Resolutions
- Cyclization Yields : reports high yields (~80%) using strong bases, while notes moderate yields (~50%) due to competing side reactions. Resolution: Optimize base strength (e.g., KOtBu vs. NaOH) and reaction time .
- Biological Activity : Some studies emphasize antiviral activity (), while others focus on enzyme inhibition (). This reflects target-specific SAR rather than contradictions.
Methodological Recommendations
- Stereochemical Analysis : Combine 2D-NOESY with X-ray crystallography for unambiguous assignments .
- Scale-Up : Transition from batch to flow chemistry for improved heat/mass transfer in cyclopropanation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
